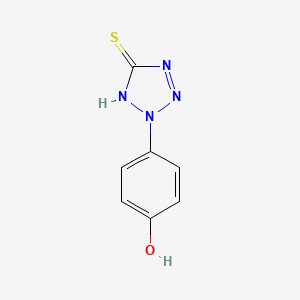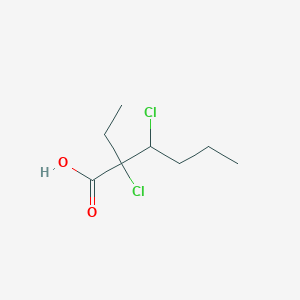![molecular formula C10H16O5 B14346419 Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate CAS No. 91653-52-0](/img/structure/B14346419.png)
Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate is a chemical compound that combines the properties of formic acid and a bicyclic heptane derivative. . The bicyclic heptane derivative, on the other hand, is a complex structure that adds unique properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate typically involves the esterification of formic acid with the hydroxymethyl derivative of bicyclo[2.2.1]heptane. This reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar esterification processes on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate can undergo various chemical reactions, including:
Oxidation: The formate group can be oxidized to carbon dioxide and water.
Reduction: The formate group can be reduced to formaldehyde or methanol under specific conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Formaldehyde or methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate involves its interaction with various molecular targets. The formate group can act as a reducing agent, participating in redox reactions. The bicyclic structure can interact with enzymes and other proteins, potentially inhibiting or modifying their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formic acid: The simplest carboxylic acid with similar redox properties.
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate is unique due to its combination of a simple carboxylic acid with a complex bicyclic structure. This combination imparts unique chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
91653-52-0 |
|---|---|
Molekularformel |
C10H16O5 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate |
InChI |
InChI=1S/C9H14O3.CH2O2/c10-4-8-6-1-2-7(8)9(3-6)12-5-11;2-1-3/h5-10H,1-4H2;1H,(H,2,3) |
InChI-Schlüssel |
FDMVIIIPVZSUIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1C2CO)OC=O.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
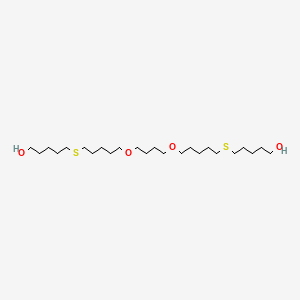
![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)
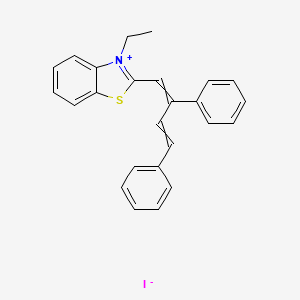
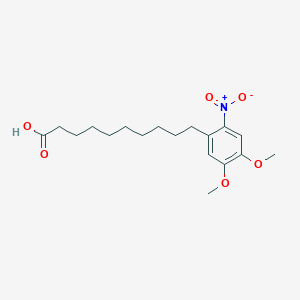
![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)
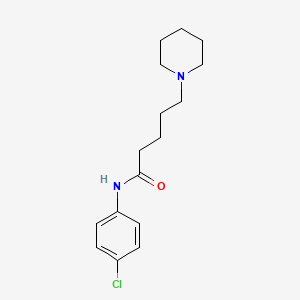
![2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)](/img/structure/B14346386.png)
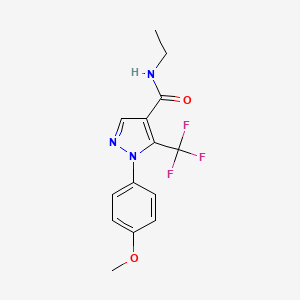
![N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide](/img/structure/B14346393.png)
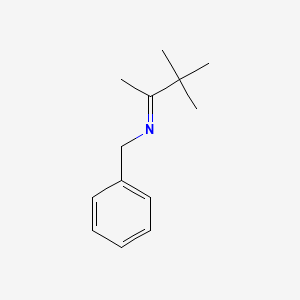
![4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate](/img/structure/B14346396.png)
